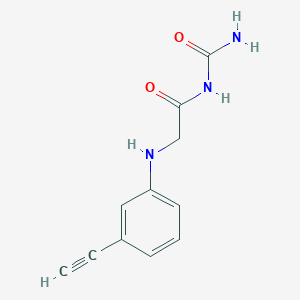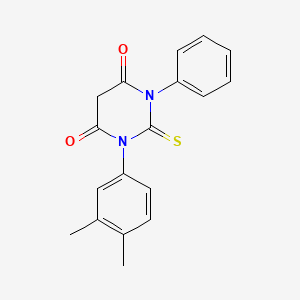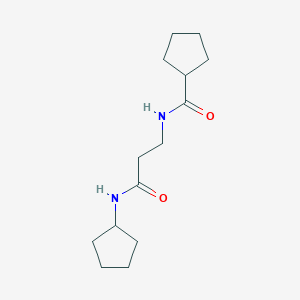![molecular formula C16H18N2O3S2 B14915311 4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide is a complex organic compound with the empirical formula C16H18N2O3S2 and a molecular weight of 350.46 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a sulfonohydrazide group, and a benzenesulfonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide involves several steps. One common method includes the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-methylbenzenesulfonylhydrazide under acidic conditions . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the disruption of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of the NRF2 pathway . This activation results in the upregulation of antioxidant response elements, which help in mitigating oxidative stress and inflammation.
Comparison with Similar Compounds
4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide can be compared with other thiophene derivatives, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate derivatives: These compounds share a similar thiophene core but differ in their functional groups, leading to variations in their chemical and biological properties.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds have shown anti-inflammatory activity similar to this compound but may have different molecular targets and pathways.
Properties
Molecular Formula |
C16H18N2O3S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-6-8-12(9-7-11)23(20,21)18(17)16(19)14-10-22-15-5-3-2-4-13(14)15/h6-10H,2-5,17H2,1H3 |
InChI Key |
ZYOULFKGPRXKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CSC3=C2CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)





![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)

![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
